2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetate group attached to a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylethyl acetate derivative. One common method involves the use of acetylacetone and phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1-phenylethyl acetate: A compound with a similar phenylethyl acetate moiety but lacking the pyrazole ring.
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with a pyridine ring instead of a phenylethyl group.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate is unique due to its combination of a pyrazole ring with a phenylethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives or other similar compounds.
Properties
CAS No. |
312309-04-9 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-1-phenylethyl] acetate |
InChI |
InChI=1S/C15H18N2O2/c1-11-9-12(2)17(16-11)10-15(19-13(3)18)14-7-5-4-6-8-14/h4-9,15H,10H2,1-3H3 |
InChI Key |
HGGDJDHWOMRVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC=CC=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.